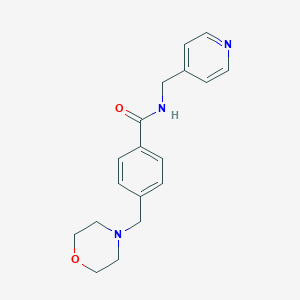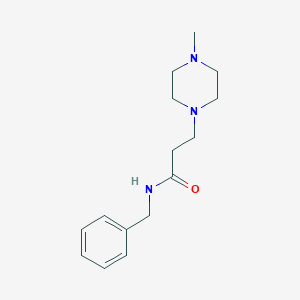
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester, commonly known as DPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of pyrrole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
作用机制
The exact mechanism of action of DPC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. DPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DPC has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation, DPC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, DPC has also been found to reduce pain and swelling in these models. In studies of cancer cells, DPC has been found to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One of the major advantages of DPC is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of DPC in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain assays. Additionally, DPC can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DPC. One area of research is the development of more effective synthesis methods for DPC that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DPC and its potential as a therapeutic agent for the treatment of inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of DPC, particularly in human subjects.
合成方法
The synthesis of DPC involves a multi-step process, which starts with the reaction of 2,5-diphenylpyrrole with diethyl malonate in the presence of a base to form the corresponding pyrrole carboxylic acid. The carboxylic acid is then converted into its methyl ester using a reagent such as diazomethane. The final step involves the reduction of the pyrrole ring using a reducing agent such as lithium aluminum hydride to yield DPC.
科学研究应用
DPC has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that DPC can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, DPC has also been found to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
methyl (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3/t15-,17-/m1/s1 |
InChI 键 |
KRABNTCRFHMONQ-NVXWUHKLSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC(=N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)